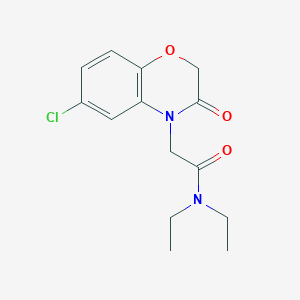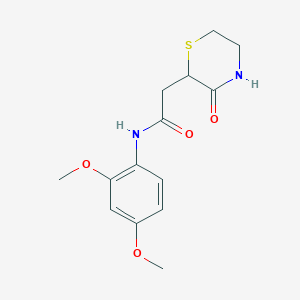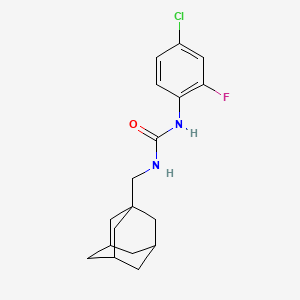![molecular formula C21H20Cl2N4O2 B4677410 N-(4-acetylphenyl)-N'-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea](/img/structure/B4677410.png)
N-(4-acetylphenyl)-N'-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea
説明
N-(4-acetylphenyl)-N'-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea, commonly known as ADU, is a synthetic compound with potential applications in the field of medicine and scientific research. ADU belongs to the class of pyrazolyl urea compounds and has been found to have significant anti-inflammatory and anticancer properties.
作用機序
The mechanism of action of ADU involves the inhibition of the NF-κB pathway, which is a key regulator of inflammation and cancer. ADU inhibits the phosphorylation and degradation of IκBα, a protein that inhibits the activation of NF-κB. This results in the inhibition of the transcriptional activity of NF-κB and the production of pro-inflammatory cytokines and chemokines. ADU also induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
ADU has been shown to have significant anti-inflammatory and anticancer effects in various animal models. It has been found to reduce the severity of arthritis, asthma, and inflammatory bowel disease in animal models. ADU has also been found to inhibit the growth of tumors in animal models of breast cancer, lung cancer, and colon cancer. ADU has been shown to have a good safety profile and does not cause any significant toxicity in animal models.
実験室実験の利点と制限
ADU has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities and has a good purity. ADU has been shown to have a good safety profile and does not cause any significant toxicity in animal models. However, ADU has some limitations for lab experiments. It is a relatively new compound and its pharmacokinetics and pharmacodynamics are not well understood. ADU is also expensive and may not be readily available for all researchers.
将来の方向性
There are several future directions for the research on ADU. One direction is to study the pharmacokinetics and pharmacodynamics of ADU in animal models and humans. This will help to determine the optimal dosage and administration route for ADU in clinical trials. Another direction is to study the efficacy of ADU in various animal models of inflammatory diseases and cancers. This will help to determine the potential clinical applications of ADU. Finally, it is important to study the mechanism of action of ADU in more detail to identify potential targets for drug development.
科学的研究の応用
ADU has potential applications in the field of medicine and scientific research. It has been found to have significant anti-inflammatory and anticancer properties. ADU has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases such as arthritis, asthma, and inflammatory bowel disease. ADU has also been found to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models.
特性
IUPAC Name |
1-(4-acetylphenyl)-3-[1-[(2,4-dichlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2N4O2/c1-12-20(25-21(29)24-18-8-5-15(6-9-18)14(3)28)13(2)27(26-12)11-16-4-7-17(22)10-19(16)23/h4-10H,11H2,1-3H3,(H2,24,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKFYKEYWAJZQTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=C(C=C(C=C2)Cl)Cl)C)NC(=O)NC3=CC=C(C=C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-acetylphenyl)-3-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[4-(aminosulfonyl)phenyl]-2-{[4-phenyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4677338.png)
![2-(2-chlorophenyl)-7-[3-(dimethylamino)propyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4677354.png)
![4-ethyl-5-methyl-N-[3-(4-morpholinyl)propyl]-3-thiophenecarboxamide](/img/structure/B4677356.png)
![4-benzyl-N-[3-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B4677361.png)
![2-{[5-(4-chlorobenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,6-diethylphenyl)acetamide](/img/structure/B4677369.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B4677379.png)
![N-[(4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-N-methyl-2-thiophenesulfonamide](/img/structure/B4677384.png)


![3-{[2-(difluoromethyl)-1H-benzimidazol-1-yl]methyl}-N-isopropyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4677403.png)
![N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2-methoxyphenyl)urea](/img/structure/B4677421.png)